Cas no 73496-29-4 (2(1H)-Quinolinone,7-hydroxy-4-(trifluoromethyl)-)
73496-29-4 structure
Product Name:2(1H)-Quinolinone,7-hydroxy-4-(trifluoromethyl)-
Numero CAS:73496-29-4
MF:C10H6F3NO2
MW:229.155353069305
CID:552454
PubChem ID:5393142
Update Time:2025-04-19
2(1H)-Quinolinone,7-hydroxy-4-(trifluoromethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2(1H)-Quinolinone,7-hydroxy-4-(trifluoromethyl)-
- 7-hydroxy-4-(trifluoromethyl)-1H-quinolin-2-one
- 7-hydroxy-4-(trifluoromethyl)quinolin-2(1H)-one
- 2,7-Dihydroxy-4-trifluoromethylquinoline
- 7-hydroxy-4-(trifluoromethyl)-2(1H)-quinolinone
- 7-Hydroxy-4-(trifluoromethyl)-2-quinolone
- 7-Hydroxy-4-trifluormethyl-chinolon-2
- AC1NU2AS
- Carbostyril 151
- Carbostyril-?151
- CTK5D8080
- STOCK2S-03350
- SureCN1042318
- SCHEMBL1042318
- 4-(8-Hydroxy-5-quinolylazo)-1-naphthalenesulfonicacid
- XAGSNZIBWDMNBS-UHFFFAOYSA-N
- AKOS005463157
- DTXSID50419820
- 73496-29-4
- FT-0733343
- 4-(Trifluoromethyl)quinoline-2,7-diol
- STK530254
- DA-03197
- G86758
-
- Inchi: 1S/C10H6F3NO2/c11-10(12,13)7-4-9(16)14-8-3-5(15)1-2-6(7)8/h1-4,15H,(H,14,16)
- Chiave InChI: XAGSNZIBWDMNBS-UHFFFAOYSA-N
- Sorrisi: FC(C1=CC(NC2C=C(C=CC=21)O)=O)(F)F
Proprietà calcolate
- Massa esatta: 229.03506292g/mol
- Massa monoisotopica: 229.03506292g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 16
- Conta legami ruotabili: 0
- Complessità: 337
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 49.3Ų
Proprietà sperimentali
- Densità: 1.511
- Punto di ebollizione: 347.8°C at 760 mmHg
- Punto di infiammabilità: 164.1°C
- Indice di rifrazione: 1.548
2(1H)-Quinolinone,7-hydroxy-4-(trifluoromethyl)- Letteratura correlata
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
73496-29-4 (2(1H)-Quinolinone,7-hydroxy-4-(trifluoromethyl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti